molecular formula C15H20N2O2 B13083991 7-Benzyl-2,7-diazabicyclo[3.3.1]nonane-5-carboxylic acid

7-Benzyl-2,7-diazabicyclo[3.3.1]nonane-5-carboxylic acid

Cat. No.: B13083991
M. Wt: 260.33 g/mol
InChI Key: ANSXSQFRKGEIOR-UHFFFAOYSA-N
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Description

7-Benzyl-2,7-diazabicyclo[331]nonane-5-carboxylic acid is a bicyclic compound featuring a unique structure that includes a diazabicyclo nonane core

Preparation Methods

The synthesis of 7-Benzyl-2,7-diazabicyclo[3.3.1]nonane-5-carboxylic acid typically involves multistep organic reactions. One common synthetic route includes the condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This method is well-explored and allows for the formation of the bicyclo[3.3.1]nonane core. Industrial production methods may involve similar multistep processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

7-Benzyl-2,7-diazabicyclo[3.3.1]nonane-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Benzyl-2,7-diazabicyclo[3.3.1]nonane-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 7-Benzyl-2,7-diazabicyclo[3.3.1]nonane-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar compounds to 7-Benzyl-2,7-diazabicyclo[3.3.1]nonane-5-carboxylic acid include other bicyclo[3.3.1]nonane derivatives. These compounds share the bicyclic core but differ in their functional groups and substituents. Examples include:

The uniqueness of this compound lies in its specific benzyl substitution, which imparts distinct chemical and biological properties compared to other derivatives.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

7-benzyl-2,7-diazabicyclo[3.3.1]nonane-5-carboxylic acid

InChI

InChI=1S/C15H20N2O2/c18-14(19)15-6-7-16-13(8-15)10-17(11-15)9-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2,(H,18,19)

InChI Key

ANSXSQFRKGEIOR-UHFFFAOYSA-N

Canonical SMILES

C1CNC2CC1(CN(C2)CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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